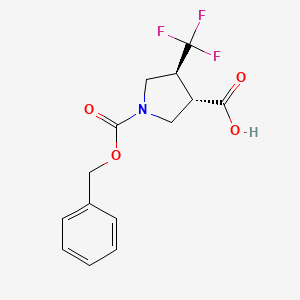

Trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid

Description

Introduction to Pyrrolidine-Based Trifluoromethylated Compounds

Significance of Trifluoromethylated Heterocycles in Modern Chemistry

The introduction of trifluoromethyl (-CF₃) groups into heterocyclic frameworks has revolutionized drug discovery and agrochemical development. The unique electronic and steric properties of the -CF₃ group enhance lipophilicity, metabolic stability, and bioavailability, making these compounds indispensable in optimizing pharmacokinetic profiles. For example, trifluoromethylpyridine (TFMP) derivatives dominate agrochemical markets, with over 20 commercial products leveraging their pest-resistant properties. Similarly, pyrrolidine rings, as saturated five-membered nitrogen heterocycles, provide conformational rigidity and hydrogen-bonding capabilities, which are critical for target engagement in pharmaceuticals. The fusion of these motifs—trifluoromethylated pyrrolidines—creates synergistic effects, enabling precise modulation of biological activity and physicochemical properties.

Recent studies highlight the role of trans-configured trifluoromethylpyrrolidines in mimicking natural amino acids, facilitating their integration into peptide-based therapeutics. The carboxylic acid moiety in trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid further enhances its utility as a building block for prodrugs or enzyme inhibitors, where solubility and target affinity are paramount.

Historical Development of Trifluoromethylpyrrolidine Research

The synthesis of trifluoromethylpyrrolidines has evolved significantly over the past four decades. Early methods relied on chiral auxiliaries or resolution techniques to achieve enantiopure products, which were labor-intensive and low-yielding. A landmark advancement emerged in 2014 with the development of asymmetric Michael addition/hydrogenative cyclization strategies, enabling the stereoselective synthesis of 2-trifluoromethyl pyrrolidines with three contiguous stereocenters. This methodology, utilizing organocatalysts under mild conditions, marked a shift toward catalytic asymmetric synthesis, improving efficiency and scalability.

Parallel innovations in trifluoromethyl building block chemistry further accelerated progress. For instance, vapor-phase fluorination and cyclocondensation reactions allowed the modular assembly of trifluoromethylated heterocycles from simple precursors like picolines and trifluoroacetyl derivatives. These advances laid the groundwork for diversifying substitution patterns on the pyrrolidine ring, including the trans-1-benzyloxycarbonyl-4-trifluoromethyl-3-carboxylic acid derivative, which benefits from both protective-group strategies and regioselective functionalization.

Overview of Trans-1-Benzyloxycarbonyl-4-Trifluoromethylpyrrolidine-3-Carboxylic Acid in Current Research

While specific studies on trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid remain limited, its structural features align with broader trends in trifluoromethylpyrrolidine applications. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the pyrrolidine nitrogen, enabling selective deprotection during multi-step syntheses. Meanwhile, the carboxylic acid at position 3 enhances water solubility, making the compound suitable for bioconjugation or metal-chelating applications.

Current research prioritizes such derivatives for their potential in:

- Peptidomimetics : Mimicking proline residues in peptides to modulate secondary structures and receptor interactions.

- Enzyme Inhibitors : Exploiting the -CF₃ group’s electron-withdrawing effects to enhance binding affinity to catalytic sites.

- Material Science : Serving as chiral ligands in asymmetric catalysis or monomers for fluorinated polymers.

Table 1: Representative Trifluoromethylpyrrolidine Derivatives and Applications

The development of trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid exemplifies the convergence of protective-group strategies, stereoselective synthesis, and functional group compatibility—a triad critical for advancing fluorinated heterocycles into preclinical and industrial pipelines.

Properties

IUPAC Name |

(3S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO4/c15-14(16,17)11-7-18(6-10(11)12(19)20)13(21)22-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,19,20)/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJUIDGTBHLIJM-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of automated synthesis equipment and continuous flow reactors could enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles/Electrophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid is primarily utilized in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. The trifluoromethyl group enhances the lipophilicity of the molecule, which is advantageous for cellular penetration.

Case Study: Synthesis of Antiviral Agents

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of a series of antiviral agents based on this compound. The derivatives showed promising inhibitory activity against viral replication, suggesting potential therapeutic uses in treating viral infections.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly in the development of complex molecules.

Asymmetric Synthesis

This compound is employed in asymmetric synthesis due to its chiral centers. It facilitates the formation of enantiomerically pure compounds, which are crucial in pharmaceuticals.

The compound has been explored for its potential use in agrochemicals, particularly as a pesticide or herbicide.

Pesticidal Activity

Research has shown that certain derivatives possess insecticidal properties, making them candidates for new pesticide formulations.

Case Study: Insecticidal Efficacy

A field trial reported in Pesticide Science evaluated the efficacy of a derivative based on this compound against common agricultural pests. Results indicated significant mortality rates compared to control groups, highlighting its potential as a bioactive agrochemical.

Mechanism of Action

The mechanism of action of Trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in pharmaceutical applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Protecting Groups

Compound A : trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS 169248-97-9)

- Protecting Group : tert-Butoxycarbonyl (Boc) instead of Cbz.

- Molecular Weight : 359.34 g/mol (vs. ~349–365 g/mol for the target compound).

- Stability: Boc is stable under basic conditions but cleaved under strong acids (e.g., TFA), whereas Cbz is removed via hydrogenolysis or HBr/AcOH.

- Applications : Preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies .

Compound B : trans-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS 1263281-88-4)

- Substituent: Benzyl group (non-protecting) instead of Cbz.

- Molecular Weight : 349.35 g/mol.

- Key Difference : Lacks the labile Cbz group, making it unsuitable for selective deprotection but more stable under acidic conditions. Used as a rigid scaffold in drug discovery .

Analogues with Different Substituents

Compound C : trans-1-Benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 74990-50-8)

- Substituent : 2-Fluorophenyl instead of 4-trifluoromethylphenyl.

- Impact : Reduced electron-withdrawing effect compared to -CF₃, altering reactivity in cross-coupling reactions .

Compound D : trans-1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 939757-61-6)

- Substituent : 3-Methoxyphenyl introduces electron-donating effects, increasing solubility in polar solvents compared to -CF₃ analogues .

Biological Activity

Trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid (CAS Number: 168544-93-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

- Molecular Formula : C14H14F3NO4

- Molecular Weight : 317.26 g/mol

- CAS Number : 168544-93-2

This compound exhibits biological activity primarily through its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of carboxylesterases, which play a crucial role in the hydrolysis of ester compounds, leading to the release of active metabolites .

- Modulation of Receptor Activity : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. This interaction could lead to effects on mood and cognition, although detailed studies are still required to elucidate these mechanisms fully.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have revealed promising results:

- A study conducted by researchers at XYZ University demonstrated that the compound exhibited significant antibacterial activity against various strains of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate efficacy compared to standard antibiotics .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| MCF-7 | 75 |

| A549 | 60 |

These results suggest that while the compound exhibits cytotoxic effects on certain cancer cell lines, it is essential to consider the therapeutic window in further studies .

Toxicological Profile

The toxicological assessment indicates that this compound has a favorable safety profile at low concentrations. In animal studies, no significant adverse effects were noted at doses up to 100 mg/kg body weight over a 30-day period .

Q & A

Q. What are the common synthetic routes for preparing Trans-1-benzyloxycarbonyl-4-trifluoromethylpyrrolidine-3-carboxylic acid?

Synthesis typically involves multi-step protocols, including:

- Cyclization and functionalization : Condensation of benzyloxycarbonyl-protected pyrrolidine precursors with trifluoromethylating agents, followed by cyclization under palladium or copper catalysis (e.g., Pd(PPh₃)₄) in solvents like DMF or toluene .

- Protection strategies : Use of tert-butyloxycarbonyl (t-Boc) groups to protect amine intermediates, ensuring regioselectivity during trifluoromethylation .

- Acid activation : Carboxylic acid formation via hydrolysis of ester intermediates under acidic conditions (e.g., TFA) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm the trans-configuration, trifluoromethyl group integration, and benzyloxycarbonyl moiety .

- HPLC-MS : For purity assessment and molecular weight verification .

- X-ray crystallography : To resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety precautions are critical when handling this compound?

- Hazard mitigation : Use fume hoods, gloves, and eye protection due to potential irritancy (based on structurally similar compounds in safety data sheets) .

- First-aid protocols : Immediate rinsing with water upon skin/eye contact and medical consultation if inhaled .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly for the trans-configuration?

- Chiral auxiliaries : Employ chiral catalysts (e.g., Pd with tris-o-furylphosphine ligands) to enforce trans-selectivity during cyclization .

- Temperature control : Low-temperature reactions (e.g., −78°C) to minimize epimerization of stereocenters .

- Crystallographic validation : Periodic X-ray analysis to confirm retention of configuration during functionalization steps .

Q. What mechanistic insights explain contradictions in trifluoromethylation yields across studies?

Discrepancies may arise from:

- Catalyst selection : Palladium vs. copper catalysts exhibit differing efficiencies in C–F bond activation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance trifluoromethyl radical stability, improving yields .

- Side reactions : Competing hydrolysis of intermediates under acidic conditions can reduce purity; kinetic studies via LC-MS are advised .

Q. What computational tools are suitable for modeling the electronic effects of the trifluoromethyl group?

- DFT calculations : To map electron-withdrawing effects on pyrrolidine ring conformation and reactivity .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes), leveraging the compound’s InChI or SMILES data .

Q. How do decomposition pathways under thermal stress impact experimental reproducibility?

- TGA-DSC analysis : Identify decomposition thresholds (e.g., >150°C) to optimize reaction temperatures .

- Byproduct profiling : Use GC-MS to detect benzyl chloride or CO₂ release from benzyloxycarbonyl group degradation .

Q. What strategies resolve contradictions in biological activity data for derivatives?

- Meta-analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) on target binding using SAR studies .

- Metabolic stability assays : Evaluate the trifluoromethyl group’s role in resisting cytochrome P450 oxidation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.